molecular formula C20H20N2O4S B2588853 3-(4-((4-Methoxyphenyl)sulfonyl)piperidine-1-carbonyl)benzonitrile CAS No. 1448057-21-3

3-(4-((4-Methoxyphenyl)sulfonyl)piperidine-1-carbonyl)benzonitrile

Cat. No.: B2588853
CAS No.: 1448057-21-3
M. Wt: 384.45
InChI Key: HGDPPHZGSFEMQV-UHFFFAOYSA-N
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Description

3-(4-((4-Methoxyphenyl)sulfonyl)piperidine-1-carbonyl)benzonitrile is a complex organic compound that features a piperidine ring, a benzonitrile group, and a methoxyphenyl sulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((4-Methoxyphenyl)sulfonyl)piperidine-1-carbonyl)benzonitrile typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-((4-Methoxyphenyl)sulfonyl)piperidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-((4-Methoxyphenyl)sulfonyl)piperidine-1-carbonyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-((4-Methoxyphenyl)sulfonyl)piperidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-((4-Methoxyphenyl)sulfonyl)piperidine-1-carbonyl)benzonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl sulfonyl moiety and piperidine ring make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-[4-(4-methoxyphenyl)sulfonylpiperidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-26-17-5-7-18(8-6-17)27(24,25)19-9-11-22(12-10-19)20(23)16-4-2-3-15(13-16)14-21/h2-8,13,19H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDPPHZGSFEMQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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